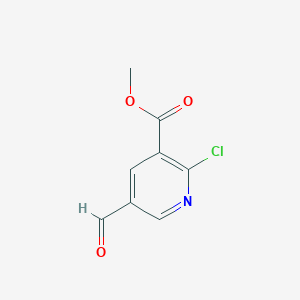
N-(2-fluorobenzyl)-3-pentanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-3-pentanamine hydrobromide is a chemical compound that features a fluorobenzyl group attached to a pentanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-3-pentanamine hydrobromide typically involves the reaction of 2-fluorobenzyl chloride with 3-pentanamine in the presence of a base to form the desired amine. The resulting amine is then treated with hydrobromic acid to yield the hydrobromide salt. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluorobenzyl)-3-pentanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorobenzyl ketones, while reduction can produce fluorobenzyl alcohols.
Aplicaciones Científicas De Investigación
N-(2-fluorobenzyl)-3-pentanamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-fluorobenzyl)-3-pentanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorobenzyl)-3-pentanamine hydrobromide
- N-(2-bromobenzyl)-3-pentanamine hydrobromide
- N-(2-methylbenzyl)-3-pentanamine hydrobromide
Uniqueness
N-(2-fluorobenzyl)-3-pentanamine hydrobromide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity. Fluorine’s high electronegativity and small size contribute to these distinctive characteristics.
Propiedades
Número CAS |
915920-61-5 |
|---|---|
Fórmula molecular |
C12H18FN |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H18FN/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13/h5-8,11,14H,3-4,9H2,1-2H3 |
Clave InChI |
YQSUZVDNYDHSBF-UHFFFAOYSA-N |
SMILES |
CCC(CC)NCC1=CC=CC=C1F.Br |
SMILES canónico |
CCC(CC)NCC1=CC=CC=C1F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride](/img/structure/B1450269.png)
![2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1450271.png)




![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)


![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)



